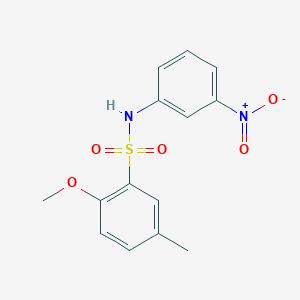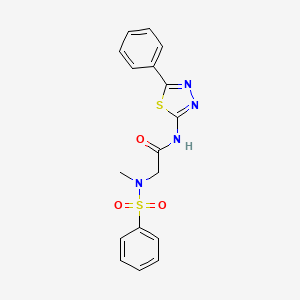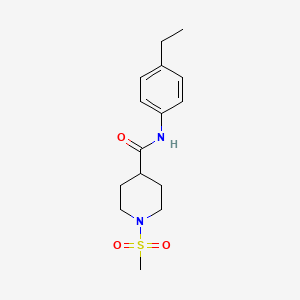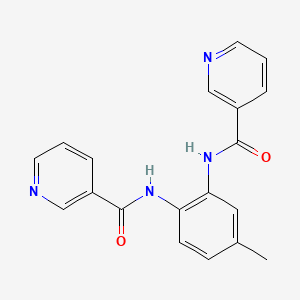
2-methoxy-5-methyl-N-(3-nitrophenyl)benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-methoxy-5-methyl-N-(3-nitrophenyl)benzenesulfonamide, also known as MNPN, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. MNPN is a sulfonamide derivative that contains a nitrophenyl group. It is a crystalline solid that is soluble in organic solvents but insoluble in water.
作用机制
The mechanism of action of 2-methoxy-5-methyl-N-(3-nitrophenyl)benzenesulfonamide as an anticancer agent is not fully understood. However, it has been shown to induce apoptosis in cancer cells by activating the caspase pathway. 2-methoxy-5-methyl-N-(3-nitrophenyl)benzenesulfonamide has also been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. As a photosensitizer, 2-methoxy-5-methyl-N-(3-nitrophenyl)benzenesulfonamide works by generating reactive oxygen species upon exposure to light. These reactive oxygen species can induce cell death in cancer cells.
Biochemical and Physiological Effects
2-methoxy-5-methyl-N-(3-nitrophenyl)benzenesulfonamide has been shown to have low toxicity in vitro and in vivo. It has been shown to have a half-life of approximately 2 hours in rats. 2-methoxy-5-methyl-N-(3-nitrophenyl)benzenesulfonamide has been shown to be metabolized by the liver and excreted in the urine. 2-methoxy-5-methyl-N-(3-nitrophenyl)benzenesulfonamide has been shown to have a low affinity for plasma proteins.
实验室实验的优点和局限性
One advantage of using 2-methoxy-5-methyl-N-(3-nitrophenyl)benzenesulfonamide in lab experiments is its low toxicity. This makes it a safer alternative to other anticancer agents that may be more toxic. Additionally, 2-methoxy-5-methyl-N-(3-nitrophenyl)benzenesulfonamide has been shown to have a high selectivity for cancer cells, which may reduce the risk of side effects. One limitation of using 2-methoxy-5-methyl-N-(3-nitrophenyl)benzenesulfonamide in lab experiments is its low solubility in water, which may limit its use in certain applications.
未来方向
There are several future directions for the use of 2-methoxy-5-methyl-N-(3-nitrophenyl)benzenesulfonamide in scientific research. One direction is the development of 2-methoxy-5-methyl-N-(3-nitrophenyl)benzenesulfonamide as a potential anticancer drug. Further studies are needed to determine the optimal dosage and administration route for 2-methoxy-5-methyl-N-(3-nitrophenyl)benzenesulfonamide. Another direction is the use of 2-methoxy-5-methyl-N-(3-nitrophenyl)benzenesulfonamide as a fluorescent probe for detecting metal ions in biological samples. 2-methoxy-5-methyl-N-(3-nitrophenyl)benzenesulfonamide may also be studied for its potential as a photosensitizer in photodynamic therapy. Additionally, further studies are needed to better understand the mechanism of action of 2-methoxy-5-methyl-N-(3-nitrophenyl)benzenesulfonamide as an anticancer agent.
合成方法
2-methoxy-5-methyl-N-(3-nitrophenyl)benzenesulfonamide can be synthesized by reacting 3-nitroaniline with 2-methoxy-5-methylbenzenesulfonyl chloride in the presence of a base. The reaction takes place in an organic solvent such as dichloromethane. The resulting product is purified through recrystallization.
科学研究应用
2-methoxy-5-methyl-N-(3-nitrophenyl)benzenesulfonamide has been used in scientific research as a potential anticancer agent. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. 2-methoxy-5-methyl-N-(3-nitrophenyl)benzenesulfonamide has also been studied for its potential as a photosensitizer in photodynamic therapy. Additionally, 2-methoxy-5-methyl-N-(3-nitrophenyl)benzenesulfonamide has been used as a fluorescent probe for detecting metal ions in biological samples.
属性
IUPAC Name |
2-methoxy-5-methyl-N-(3-nitrophenyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O5S/c1-10-6-7-13(21-2)14(8-10)22(19,20)15-11-4-3-5-12(9-11)16(17)18/h3-9,15H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUAYSRJUBCKUNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,4-dichloro-5-[(dimethylamino)sulfonyl]benzamide](/img/structure/B5757019.png)
![ethyl 2-amino-1-(3,4-dimethylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B5757021.png)

![4-[(3-bromo-4-methoxybenzylidene)amino]-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B5757034.png)
![N-({[4-(diethylamino)phenyl]amino}carbonothioyl)-2-phenylacetamide](/img/structure/B5757042.png)
![N-[(4-allyl-5-mercapto-4H-1,2,4-triazol-3-yl)methyl]-4-methoxybenzamide](/img/structure/B5757046.png)
![N,N-dimethyl-4-[(phenoxyacetyl)amino]benzamide](/img/structure/B5757050.png)
![N-{[(3,4-dimethylphenyl)amino]carbonothioyl}-3-methoxybenzamide](/img/structure/B5757059.png)
![2-{[2-(2-furyl)-4-quinolinyl]carbonyl}-N-methylhydrazinecarbothioamide](/img/structure/B5757062.png)


![N-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5757097.png)

